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Introduction
The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA

(siRNA), holds immense therapeutic potential. Cationic lipids are a cornerstone of non-viral

delivery systems, facilitating the encapsulation and cellular uptake of these macromolecules.

Among these, 16:0 DAP (1,2-dipalmitoyl-3-dimethylammonium-propane) has emerged as a

notable cationic lipid for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.

Its saturated palmitoyl chains and pH-sensitive dimethylammonium headgroup contribute to the

formation of stable LNPs that can effectively deliver their cargo into cells.[1][2][3][4] This

technical guide provides a comprehensive overview of 16:0 DAP, including its chemical

properties, formulation strategies, and mechanisms of action, intended for researchers and

professionals in the field of drug development.

Physicochemical Properties of 16:0 DAP
16:0 DAP, also known as DPDAP, is a cationic lipid with the chemical formula C37H73NO4

and a molecular weight of 596.0 g/mol .[4] Its structure consists of a propane backbone with

two palmitoyl (16:0) fatty acid chains attached at the sn-1 and sn-2 positions and a

dimethylammonium headgroup at the sn-3 position. The saturated nature of the palmitoyl

chains contributes to the rigidity and stability of the lipid bilayer in LNPs.[5] The tertiary amine

headgroup is ionizable, becoming protonated at acidic pH, which is a key feature for its function

in nucleic acid delivery.[1][6]
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Table 1: Physicochemical Properties of 16:0 DAP

Property Value Reference

Chemical Name
1,2-dipalmitoyl-3-

dimethylammonium-propane
[2][3][4]

Synonyms 16:0 DAP, DPDAP [2][4]

CAS Number 96326-74-8 [2]

Molecular Formula C37H73NO4 [4]

Molecular Weight 596.0 g/mol [4]

Appearance Solid [4]

Solubility Chloroform [4]

Mechanism of Action in Nucleic Acid Delivery
The delivery of nucleic acids to the cytoplasm of target cells using 16:0 DAP-containing LNPs

involves several key steps:

Encapsulation of Nucleic Acids: At an acidic pH (typically around 4.0), the

dimethylammonium headgroup of 16:0 DAP becomes protonated, conferring a positive

charge to the lipid.[7][8] This positive charge facilitates the electrostatic interaction with the

negatively charged phosphate backbone of nucleic acids, leading to their condensation and

encapsulation within the core of the LNP.[7]

Cellular Uptake: LNPs in circulation are generally taken up by cells through endocytosis.[9]

The overall charge and size of the LNP, as well as the presence of other components like

PEGylated lipids, influence the efficiency and mechanism of uptake.

Endosomal Escape: This is a critical step for successful delivery. As the endosome matures,

its internal pH drops. The protonation of the 16:0 DAP headgroup at this lower pH is thought

to play a crucial role in destabilizing the endosomal membrane.[7][8][9][10][11] This can

occur through the interaction of the now cationic lipid with anionic lipids in the endosomal
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membrane, leading to the formation of non-bilayer structures that promote membrane fusion

or pore formation, ultimately releasing the nucleic acid cargo into the cytoplasm.[7][9]

Signaling Pathways Involved
Cationic lipids, including those used in LNP formulations, are not inert carriers and can activate

innate immune signaling pathways. This can have implications for both the efficacy and safety

of the delivery system. The primary pathways implicated are:

Toll-Like Receptor (TLR) Signaling: Cationic LNPs can be recognized by TLRs, such as

TLR2 and TLR4, on the surface of immune cells. This recognition can trigger downstream

signaling cascades, leading to the activation of transcription factors like NF-κB and the

subsequent production of pro-inflammatory cytokines.

Inflammasome Activation: Cationic lipids can also activate the NLRP3 inflammasome, a

multiprotein complex that plays a central role in innate immunity. Activation of the NLRP3

inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn

processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.

These inflammatory responses can act as an adjuvant, which may be beneficial for vaccine

applications, but can also lead to unwanted side effects.
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Fig. 1: Cellular uptake and signaling pathways of 16:0 DAP LNPs.

Quantitative Data on Performance
Direct quantitative data for the transfection efficiency and cytotoxicity of 16:0 DAP is limited in

publicly available literature. However, studies on closely related cationic lipids provide valuable

insights. A study comparing different ionizable cationic lipids for siRNA delivery in antigen-

presenting cells included DLinDAP, which differs from 16:0 DAP in its acyl chains (linoleyl vs.

palmitoyl).[12][13][14]

Table 2: Comparative Gene Silencing Efficacy of DLinDAP-containing LNPs
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Cationic
Lipid

Target Gene Cell Type
siRNA
Concentrati
on (µg/mL)

% Gene
Silencing

Reference

DLinDAP GAPDH
Bone Marrow

Macrophages
1 ~20% [12][13]

DLinDMA GAPDH
Bone Marrow

Macrophages
1 ~60% [12][13]

DLinK-DMA GAPDH
Bone Marrow

Macrophages
1 ~50% [12][13]

DLinKC2-

DMA
GAPDH

Bone Marrow

Macrophages
1 ~80% [12][13]

Note: The data presented is for DLinDAP, a structurally similar lipid to 16:0 DAP. The difference

in the acyl chains (unsaturated linoleyl in DLinDAP vs. saturated palmitoyl in 16:0 DAP) can

significantly impact performance.

The lower gene silencing observed with DLinDAP-containing LNPs was attributed to less

efficient cellular uptake compared to the other lipids tested.[12][13] This highlights the critical

role of the lipid's chemical structure in determining its delivery efficiency.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 16:0 DAP and the

formulation of nucleic acid-loaded LNPs.

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-
propane (16:0 DAP)
While a specific, detailed protocol for the synthesis of 16:0 DAP is not readily available in the

cited literature, a general synthetic route can be adapted from the synthesis of similar cationic

lipids. The synthesis typically involves the reaction of a protected glycidol derivative with

dimethylamine, followed by acylation with palmitoyl chloride.

Proposed Synthesis Workflow:
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Fig. 2: Proposed synthesis workflow for 16:0 DAP.

Materials:

Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

Epichlorohydrin

Sodium hydride (NaH)

Dimethylamine solution

Hydrochloric acid (HCl)

Palmitoyl chloride

Triethylamine (TEA) or Pyridine

Dichloromethane (DCM)

Anhydrous solvents (e.g., THF, DCM)

Silica gel for column chromatography

Procedure:

Synthesis of Glycidyl Ether of Solketal: In an inert atmosphere, dissolve solketal in

anhydrous THF. Add sodium hydride portion-wise at 0°C. After stirring, add epichlorohydrin

dropwise and allow the reaction to proceed to completion.
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Ring Opening with Dimethylamine: Dissolve the purified glycidyl ether in an appropriate

solvent and add an excess of dimethylamine solution. Stir the reaction mixture until the

epoxide is consumed.

Deprotection: Treat the product from the previous step with an acidic aqueous solution (e.g.,

HCl) to remove the acetonide protecting group, yielding 3-(dimethylamino)propane-1,2-diol.

Acylation: Dissolve 3-(dimethylamino)propane-1,2-diol in anhydrous DCM. Add triethylamine

or pyridine as a base. Cool the mixture to 0°C and add palmitoyl chloride (2 equivalents)

dropwise. Allow the reaction to warm to room temperature and stir until completion.

Purification: Quench the reaction and extract the product. Purify the crude product by silica

gel column chromatography to obtain pure 1,2-dipalmitoyl-3-dimethylammonium-propane

(16:0 DAP).

Disclaimer: This is a generalized protocol and requires optimization and adaptation based on

laboratory conditions and safety guidelines.

Formulation of 16:0 DAP-based Lipid Nanoparticles
(LNPs)
The formulation of LNPs encapsulating nucleic acids is a critical step that determines the

physicochemical properties and biological activity of the delivery system. A common method is

microfluidic mixing, which allows for rapid and controlled mixing of a lipid-containing organic

phase with a nucleic acid-containing aqueous phase.

LNP Formulation Workflow:
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Fig. 3: Workflow for LNP formulation using microfluidic mixing.

Materials:

16:0 DAP

Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[5]

Cholesterol[5][6]

PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-

PEG2000)

Nucleic acid (mRNA or siRNA)
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Ethanol (200 proof, anhydrous)

Citrate buffer (e.g., 50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Prepare Lipid Stock Solutions: Dissolve 16:0 DAP, DSPC, cholesterol, and DMG-PEG2000

in ethanol to create individual stock solutions.

Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A

commonly used starting ratio for cationic lipid-based LNPs is approximately 50:10:38.5:1.5

(ionizable lipid:DSPC:cholesterol:PEG-lipid).[15]

Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the citrate buffer (pH 4.0).

LNP Formulation:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in

aqueous buffer) into another.

Set the flow rates to achieve a desired aqueous to organic phase ratio (e.g., 3:1).

Initiate mixing. The rapid change in solvent polarity causes the lipids to self-assemble into

LNPs, encapsulating the nucleic acid.

Purification:

Immediately after formation, dilute the LNP suspension with PBS (pH 7.4).

Purify the LNPs and remove the ethanol by dialysis or tangential flow filtration against PBS

(pH 7.4).
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Characterization:

Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

Zeta Potential: Determine the surface charge of the LNPs.

Encapsulation Efficiency: Quantify the amount of nucleic acid encapsulated within the

LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

Conclusion
16:0 DAP is a valuable tool for the formulation of lipid nanoparticles for nucleic acid delivery. Its

saturated acyl chains and pH-sensitive headgroup contribute to the formation of stable LNPs

capable of cellular uptake and endosomal escape. While more specific quantitative data on its

performance is needed, the information available for structurally similar lipids and the general

principles of cationic lipid-based delivery provide a strong foundation for its application in

research and development. The experimental protocols outlined in this guide offer a starting

point for the synthesis and formulation of 16:0 DAP-containing LNPs. Further optimization of

formulation parameters, including lipid ratios and the choice of helper lipids, will be crucial for

maximizing the in vitro and in vivo efficacy of this delivery system. As with other cationic lipids,

the potential for activation of innate immune pathways should be considered in the design and

application of 16:0 DAP-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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